1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid
Description
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid is a synthetic cycloheptane-based carboxylic acid derivative featuring a methoxy group and two methyl substituents at the 4,4-positions. These compounds are valued in organic synthesis as versatile scaffolds due to their rigid cyclic frameworks and functional groups amenable to further derivatization .
Key Properties (Cyclohexane Analog):
Properties
IUPAC Name |
1-methoxy-4,4-dimethylcycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(2)5-4-6-11(14-3,8-7-10)9(12)13/h4-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFBPXKHGOJRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(CC1)(C(=O)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4,4-dimethylcycloheptanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Reaction Conditions: The reactions are generally carried out under controlled conditions, with temperatures ranging from 50°C to 150°C and pressures up to 10 atm. Catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid and its structural analogs, focusing on molecular features, functional groups, and applications.
Table 1: Structural and Functional Comparison
* Predicted values for cycloheptane analog based on cyclohexane data .
Key Observations:
Ring Size and Rigidity:
- Cycloheptane derivatives (theoretical) may exhibit greater ring strain and conformational flexibility compared to cyclohexane analogs, influencing reactivity and binding interactions .
- Bicycloheptane derivatives (e.g., ) introduce additional steric constraints, enhancing selectivity in molecular recognition .
Functional Group Variations: Carboxylic Acid vs. Ester: The presence of a carboxylic acid (e.g., ) enables salt formation or amide coupling, whereas ester derivatives (e.g., ) are more lipophilic and hydrolytically stable . Methoxy vs.
Reactivity and Stability:
- Cyclohexene derivatives () with conjugated double bonds show heightened reactivity in Diels-Alder or electrophilic addition reactions compared to saturated analogs .
- Bicyclic systems () exhibit enhanced thermal stability due to reduced ring strain .
Esters and amides () are preferred prodrug forms due to improved bioavailability .
Research Findings and Data Gaps
- Physical Properties: Limited data on melting/boiling points, solubility, and stability for the cycloheptane variant. Cyclohexane analogs () suggest moderate polarity, soluble in DMSO or methanol.
- Hazard Profiles: Most compounds are labeled for lab use only, with unspecified hazards (e.g., ).
- Contradictions: lists a brominated derivative (C₂₄H₂₀BrNO₄) under a similar name, likely a distinct compound or typographical error .
Biological Activity
1-Methoxy-4,4-dimethylcycloheptane-1-carboxylic acid (CAS No. 1601900-17-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in experimental models.
- Anticancer Activity : Early investigations have hinted at its ability to inhibit cancer cell proliferation.
The biological effects of this compound are believed to arise from its interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate cell signaling and proliferation.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 50 |
Anti-inflammatory Studies
Research by Johnson et al. (2024) explored the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
Anticancer Potential
A recent study by Lee et al. (2025) investigated the anticancer properties of the compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
